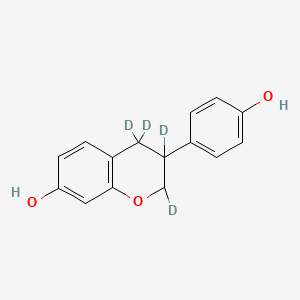

(R,S)-Equol-d4 (Major)

Description

Contextualizing (R,S)-Equol-d4 within the Broader Field of Isoflavone (B191592) Research

Equol (B1671563) is a non-steroidal estrogen produced by the intestinal metabolism of daidzein (B1669772), an isoflavone abundant in soy products. nih.govnih.gov Not all individuals possess the specific gut bacteria necessary to convert daidzein into equol, leading to significant interest in the potential health implications for "equol producers". nih.govosu.edu Research into isoflavones like genistein (B1671435) and daidzein has been extensive, but progress on equol was initially slower due to the limited availability of the compound for testing. nih.gov The development of synthetic equol, including its deuterated analogue (R,S)-Equol-d4, has been instrumental in advancing this area of study. nih.govsmolecule.com

(R,S)-Equol-d4 serves as a reference standard and a tracer in various research applications, from pharmaceutical and nutraceutical studies to metabolic investigations. smolecule.com Its use allows for precise tracking and quantification in biological systems, helping to elucidate the compound's estrogenic activity, potential benefits for hormonal balance and bone health, and its role in cardiovascular wellness. smolecule.com

Evolution of Research Perspectives on Equol Stereochemistry and Its Analogues

Equol possesses a chiral center at the C-3 position, meaning it exists as two non-superimposable mirror images, or enantiomers: S-(-)-equol and R-(+)-equol. nih.govnih.gov A significant breakthrough in equol research was the discovery that intestinal bacteria exclusively produce the S-(-)-equol enantiomer. nih.govresearchgate.net This finding spurred intense investigation into the distinct biological activities of the two enantiomers.

Initial studies often utilized racemic equol, a 1:1 mixture of the R and S forms, which is typically produced through chemical synthesis. nih.govnih.gov However, research has increasingly focused on the differential effects of the individual enantiomers. It has been established that S-(-)-equol has a much higher binding affinity for estrogen receptor-β (ERβ) compared to R-(+)-equol. nih.govresearchgate.netsemanticscholar.org This selective binding suggests that S-(-)-equol may be the more biologically potent form in mediating estrogenic effects. nih.govplos.org

Conversely, some studies have indicated that the R-enantiomer may be more responsible for the antioxidant effects of equol. nih.gov For instance, racemic equol demonstrated strong antigenotoxic activity in certain breast cells, while purified S-equol did not, implicating the R-enantiomer in this protective effect. nih.gov The ability to synthesize and separate the individual enantiomers, along with their deuterated analogues, has been crucial for these comparative studies. nih.govgoogle.com This evolution in research highlights the importance of considering stereochemistry when evaluating the biological properties and potential therapeutic applications of equol.

Detailed Research Findings

The investigation of (R,S)-Equol-d4 and its non-deuterated counterparts has yielded significant data on their physicochemical properties and biological activities.

| Property | (R,S)-Equol-d4 (Major) | Equol (non-deuterated) |

| Molecular Formula | C₁₅H₁₀D₄O₃ lgcstandards.com | C₁₅H₁₄O₃ smolecule.com |

| Molecular Weight | 246.29 g/mol medchemexpress.comlgcstandards.com | 242.27 g/mol nih.gov |

| CAS Number | 1216469-13-4 medchemexpress.comlgcstandards.com | 94105-90-5 lgcstandards.com |

| IUPAC Name | 2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol smolecule.com | 7-hydroxy-3-(4-hydroxyphenyl)-chroman nih.gov |

| Appearance | White to off-white solid medchemexpress.com | White-to-beige powder nih.gov |

| Melting Point | Not specified | Approx. 189-190 °C nih.gov |

| Solubility | Soluble in DMSO medchemexpress.com | Difficult to dissolve in water nih.gov |

| Storage Temperature | -20°C medchemexpress.comlgcstandards.com | Not specified |

The synthesis of (R,S)-Equol-d4 can be achieved through various methods, including the use of deuterated water during synthesis or the chemical reduction of daidzein followed by deuteration. smolecule.com Biotransformation using microbial fermentation is another approach to produce deuterated forms of equol. smolecule.com

Studies comparing the bioavailability of the equol enantiomers have shown that R-(+)-equol has higher bioavailability than S-(-)-equol. nih.gov However, S-(-)-equol circulates in a higher free (unbound) form compared to its precursor daidzein, which may enhance its biological activity. nih.gov The antioxidant activity of equol is considered one of the highest among all isoflavones. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

246.29 g/mol |

IUPAC Name |

2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |

InChI Key |

ADFCQWZHKCXPAJ-YHBSYLJLSA-N |

Isomeric SMILES |

[2H]C1C(C(C2=C(O1)C=C(C=C2)O)([2H])[2H])([2H])C3=CC=C(C=C3)O |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R,s Equol D4 and Its Enantiomers

Deuterium (B1214612) Incorporation Strategies in the Chemical Synthesis of Equol (B1671563) Analogues

The precise introduction of deuterium atoms into the equol scaffold is a key challenge in the synthesis of (R,S)-Equol-d4. Various strategies have been developed for the regiospecific and stereoselective incorporation of deuterium into organic molecules, which can be adapted for the synthesis of deuterated equol analogues.

Regiospecific Deuteration Techniques for (R,S)-Equol-d4 Synthesis

The regiospecific synthesis of (R,S)-Equol-d4, specifically the 2,2,3,4-tetradeuterated analogue, can be achieved through methods that target the C2, C3, and C4 positions of the chroman ring. One of the most effective methods involves the reduction of the isoflavone (B191592) precursor, daidzein (B1669772), under deuterating conditions.

A key technique for achieving this specific deuteration pattern is catalytic transfer hydrogenation using a deuterium donor. This method allows for the simultaneous reduction of the C2-C3 double bond and the C4 carbonyl group of daidzein, with the incorporation of deuterium at these positions. The use of deuterated reagents and solvents ensures high levels of deuterium incorporation at the desired sites. For instance, the reaction can be carried out using a palladium catalyst in the presence of a deuterium source like ammonium (B1175870) formate-d5 in deuterated methanol. This approach provides a direct route to the (R,S)-Equol-d4 scaffold from a readily available precursor.

Another potential strategy for regiospecific deuteration involves the use of deuterated building blocks in a multi-step total synthesis of the equol core. This approach offers greater control over the placement of deuterium atoms but is generally more labor-intensive than late-stage deuteration methods.

Approaches to Stereoselective Deuterium Labeling in Equol Derivatives

Introducing deuterium in a stereoselective manner is crucial for the synthesis of the individual deuterated enantiomers, (R)-Equol-d4 and (S)-Equol-d4. This can be achieved through several advanced synthetic methodologies.

One promising approach is the use of chiral metal catalysts in hydrogenation reactions. For example, enantioselective hydrogenation of a chromene intermediate, derived from daidzein, using specific iridium-based chiral catalysts has been successfully employed for the synthesis of isotopically labeled equol enantiomers. By using deuterium gas (D2) instead of hydrogen gas (H2) in such a system, it is possible to achieve stereoselective introduction of deuterium at the chiral center (C3) and other positions of the chroman ring.

Biocatalytic methods also present a viable route for stereoselective deuteration. Certain microorganisms are known to produce (S)-Equol enantioselectively from daidzein. By culturing these bacteria in a deuterium-rich medium (e.g., using D2O), it may be possible to achieve stereoselective incorporation of deuterium during the metabolic conversion process. However, controlling the exact positions and number of incorporated deuterium atoms can be challenging with this method.

Chemical Synthesis of Racemic (R,S)-Equol-d4 from Precursors

The most direct route to racemic (R,S)-Equol-d4 involves the deuteration of a suitable isoflavonoid (B1168493) precursor, typically daidzein. Catalytic hydrogenation is a widely used and effective method for this transformation.

Catalytic Hydrogenation Pathways Utilizing Deuterium Gas

Catalytic hydrogenation of daidzein using deuterium gas (D2) over a noble metal catalyst, such as palladium on carbon (Pd/C), is a primary method for the synthesis of (R,S)-Equol-d4. The reaction involves the reduction of both the double bond in the C-ring and the ketone at the C4 position. By performing this reaction in a deuterated solvent, high levels of deuterium incorporation at the C2, C3, and C4 positions can be achieved.

A variation of this method is catalytic transfer deuteration, which avoids the need for high-pressure deuterium gas. In this approach, a deuterium donor, such as ammonium formate-d5, is used in conjunction with a catalyst like Pd/C in a deuterated solvent like methanol-d4. This method has been shown to be effective for the synthesis of (2,3,4,4-d4)-equol from daidzein. acs.org

Below is a data table summarizing a representative catalytic transfer deuteration for the synthesis of a d4-equol analog.

| Parameter | Condition |

|---|---|

| Precursor | Daidzein |

| Catalyst | Palladium on Carbon (Pd/C) |

| Deuterium Source | Ammonium formate-d5 |

| Solvent | Methanol-d4 |

| Temperature | 65 °C |

| Reaction Time | 1 hour |

| Product | (2,3,4,4-d4)-Equol |

Development of Alternative Synthetic Routes for Deuterated Equol Production

While catalytic hydrogenation of daidzein is a common approach, alternative synthetic routes for the production of deuterated equol are being explored to offer greater control and efficiency. One such strategy involves a multi-step total synthesis where deuterated building blocks are incorporated. This allows for the precise placement of deuterium atoms at positions that may not be accessible through catalytic deuteration of a precursor like daidzein.

Another potential alternative involves the use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4), to reduce specific functional groups in advanced intermediates of an equol synthesis pathway. For example, the reduction of a ketone at the C4 position of a dihydrodaidzein (B191008) intermediate with NaBD4 would specifically introduce a deuterium atom at that position. By combining this with other deuteration techniques, the desired (R,S)-Equol-d4 could be constructed.

Enantioselective Synthesis and Chiral Resolution of Deuterated Equol Stereoisomers

The preparation of enantiomerically pure (R)-Equol-d4 and (S)-Equol-d4 is essential for their use in stereospecific biological studies. This can be accomplished either by enantioselective synthesis or by the resolution of the racemic mixture.

The enantioselective synthesis of deuterated equol stereoisomers can be approached by adapting methods used for their non-deuterated counterparts. As mentioned previously, the use of chiral iridium-based catalysts for the asymmetric hydrogenation of a deuterated chromene intermediate is a promising strategy. This would lead directly to the desired deuterated enantiomer with high enantiomeric excess.

Alternatively, the resolution of racemic (R,S)-Equol-d4 is a more traditional but effective method. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. The racemic deuterated equol is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, leading to their separation.

| Parameter | Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Polysaccharide-based chiral stationary phases (e.g., Chiralpak) |

| Mobile Phase | Mixtures of alkanes (e.g., hexane (B92381) or heptane) and alcohols (e.g., isopropanol (B130326) or ethanol) |

| Detection | UV-Vis or Mass Spectrometry |

| Outcome | Separation of (R)-Equol-d4 and (S)-Equol-d4 |

Another classical resolution technique involves the formation of diastereomeric salts. The racemic (R,S)-Equol-d4 can be reacted with a chiral resolving agent (a pure enantiomer of another chiral compound) to form a mixture of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the chiral auxiliary can be removed to yield the pure enantiomers of (R,S)-Equol-d4.

Asymmetric Catalysis for Enantiopure (S)-Equol-d4 and (R)-Equol-d4

Achieving high enantiomeric purity in the synthesis of (S)-Equol-d4 and (R)-Equol-d4 necessitates the use of asymmetric catalysis, a technique that guides a chemical reaction to favor the formation of one enantiomer over the other. While the synthesis of racemic (R,S)-Equol-d4 can be accomplished by methods such as the catalytic hydrogenation of deuterated daidzein, the production of enantiopure forms requires more sophisticated strategies. acs.orgnih.gov

Organocatalysis and transition-metal catalysis are two prominent approaches in the asymmetric synthesis of chiral molecules like the equol enantiomers. nih.govyoutube.comyoutube.com For instance, chiral catalysts can be employed in key steps such as enantioselective hydrogenation. One proposed synthetic route involves the chemoselective reduction of daidzein to form an olefin intermediate, which is then subjected to enantioselective hydrogenation using a chiral catalyst, such as an Iridium-based complex with a chiral ligand (e.g., Ir-BARF catalyst), to yield the desired enantiopure equol. unibo.it Another approach involves using chiral catalysts like the Corey-Bakshi-Shibata (CBS) catalyst to introduce the stereocenter early in the synthetic sequence. unibo.it

These catalytic systems create a chiral environment that forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer, resulting in a product with high enantiomeric excess (e.e.). The principles of these syntheses for unlabeled equol are directly applicable to their deuterated analogs, starting from appropriately deuterated precursors.

Table 1: Overview of Asymmetric Catalysis Strategies

| Catalytic Strategy | Catalyst Type | Key Reaction Step | Potential Outcome |

|---|---|---|---|

| Transition-Metal Catalysis | Chiral Iridium or Rhodium Complexes | Asymmetric Hydrogenation | High enantioselectivity (>99% e.e.) for either (S)- or (R)-Equol-d4. unibo.itnih.gov |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Asymmetric Aldol or Michael Reactions | Formation of chiral intermediates with high enantiopurity. youtube.comyoutube.com |

| Chiral Auxiliary-Mediated Synthesis | Covalently attached chiral molecule | Stereocontrolled Reductions | High diastereoselectivity leading to a single enantiomer after removal of the auxiliary. unibo.it |

Chromatographic Separation of (R,S)-Equol-d4 Enantiomers

When a synthetic route yields a racemic or non-racemic mixture of (R,S)-Equol-d4, chromatographic separation is essential to isolate the individual enantiomers. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. nih.govresearchgate.net

The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for (R)- and (S)-Equol-d4, causing one to elute from the column faster than the other.

Several types of CSPs are effective for separating equol enantiomers and are applicable to (R,S)-Equol-d4. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD), are particularly common. google.com Another effective stationary phase is based on alpha-1-acid glycoprotein (B1211001) (AGP), available in columns like the Chiral-AGP. nih.govnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve baseline separation. google.comresearchgate.net

Table 2: Chiral HPLC Conditions for Equol Enantiomer Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | Chiralcel OD | Chiral-AGP |

| Mobile Phase | Hexane:Isopropanol (e.g., 70:30 v/v) google.com | Isopropanol:Water (e.g., 5:95 v/v) nih.gov |

| Flow Rate | 1.0 mL/min | 200 µL/min nih.gov |

| Detection | UV Absorbance (260-280 nm) google.com | Mass Spectrometry (MS) nih.gov |

Methodologies for Enantiomeric Purity Assessment

After synthesis or separation, the enantiomeric purity of (S)-Equol-d4 and (R)-Equol-d4 must be rigorously assessed. The primary methods for this determination are Chiral HPLC and Circular Dichroism (CD) Spectroscopy.

Chiral HPLC: As described for separation, chiral HPLC is also the gold standard for quantifying enantiomeric purity. nih.gov By achieving baseline separation of the two enantiomers, the area under each peak in the chromatogram can be integrated. The enantiomeric excess (% e.e.) is then calculated using the areas of the major enantiomer (A_major) and the minor enantiomer (A_minor). This provides a precise and accurate measure of the enantiomeric composition.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com Enantiomers have equal but oppositely signed CD spectra, which appear as mirror images of each other. nih.govmdpi.com

This property allows for the determination of enantiomeric purity. nih.gov A pure sample of (S)-Equol-d4 will exhibit a specific CD spectrum. A sample contaminated with the (R)-enantiomer will show a spectrum with reduced intensity. By comparing the spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric composition can be determined. jascoinc.com CD spectroscopy is particularly useful as a complementary technique to chiral HPLC and can be used for rapid screening. nih.gov

Table 3: Comparison of Enantiomeric Purity Assessment Methods

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to physical separation. | High accuracy and precision; provides quantitative data (% e.e.); separates enantiomers from other impurities. researchgate.net | Requires method development for each compound; can be time-consuming. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by enantiomers. jascoinc.com | Rapid, non-destructive; requires small sample amounts. nih.gov | Requires a chromophore near the stereocenter; less accurate for very high % e.e.; requires pure enantiomeric standards for calibration. |

Sophisticated Analytical and Bioanalytical Methodologies Employing R,s Equol D4

Advanced Mass Spectrometry-Based Quantification of Equol (B1671563) and its Metabolites in Complex Biological Matrices

Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become the gold standard for the bioanalysis of small molecules like equol. The use of a stable isotope-labeled internal standard such as (R,S)-Equol-d4 is critical in these applications to correct for variations during sample preparation and analysis.

Stable isotope-labeled molecules are considered the most suitable internal standards for quantitative mass spectrometry because they share very similar physicochemical characteristics with the target analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. (R,S)-Equol-d4 is employed to normalize variations in the analytical process, from sample extraction to instrumental detection, thereby significantly enhancing the reliability and reproducibility of the quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the predominant technique for equol quantification due to its high sensitivity and specificity. In a typical method, a known amount of (R,S)-Equol-d4 is added to biological samples (e.g., plasma, urine) at the beginning of the sample preparation process. Following extraction, which often involves solid-phase extraction (SPE), the sample is analyzed. The analyte (equol) and the internal standard ((R,S)-Equol-d4) are separated chromatographically and then detected by the mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of equol in the unknown samples. plos.orgresearchgate.net

Method validation is performed according to regulatory guidelines to ensure the reliability of the results. This process assesses linearity, sensitivity, accuracy, precision, recovery, and matrix effects. nih.gov The use of (R,S)-Equol-d4 ensures that any loss of analyte during sample processing or fluctuations in instrument response are accurately accounted for.

Table 1: Representative Validation Parameters for an LC-MS/MS Method for Equol Quantification Using a Deuterated Internal Standard

| Validation Parameter | Typical Performance Metric | Reference |

| Linearity Range | 1–5000 ng/mL | researchgate.net |

| Correlation Coefficient (r²) | > 0.99 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (Serum); 10 ng/mL (Urine) | plos.orgplos.org |

| Intra-day Precision (%RSD) | < 10% | nih.gov |

| Inter-day Precision (%RSD) | ≤ 20% | nih.gov |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | nih.gov |

| Recovery | > 90% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers an alternative platform for equol analysis. For GC-MS, analytes must be chemically derivatized to increase their volatility and thermal stability. A common derivatization step is silylation. (R,S)-Equol-d4 is added to samples prior to extraction and derivatization. As with LC-MS/MS, the deuterated standard co-elutes with the analyte and corrects for variability. A validated GC-MS method for the simultaneous determination of equol and other phytoestrogens in human urine utilized a deuterated internal standard, demonstrating good accuracy with interassay variations for equol around 15%. nih.gov

In preclinical and clinical studies, equol exists in the body not only in its free (aglycone) form but also predominantly as conjugated metabolites, primarily glucuronides and sulfates. nih.gov Accurate assessment of equol exposure requires the measurement of both free and conjugated forms.

A common strategy for measuring "total" equol involves an enzymatic hydrolysis step prior to extraction. Samples are treated with a mixture of β-glucuronidase and sulfatase enzymes to cleave the conjugate moieties, converting the metabolites back to the free equol aglycone. plos.orgnih.gov (R,S)-Equol-d4 is added before this enzymatic reaction to control for the efficiency of both the hydrolysis and the subsequent extraction steps. plos.org Following hydrolysis, the total free equol is extracted, typically via SPE, and quantified by LC-MS/MS. plos.orgplos.org

More sophisticated methods aim to quantify the intact conjugates directly, providing a more detailed metabolic profile. This approach avoids the enzymatic hydrolysis step and instead uses LC-MS/MS to measure the specific molecular ions and fragment ions of equol-glucuronide and equol-sulfate. Studies have successfully identified and semi-quantified metabolites such as (S)-equol-7-glucuronide-4'-sulfate, as well as various monoglucuronides and monosulfates, directly in human plasma. In these analyses, (R,S)-Equol-d4 is crucial for developing a robust method, ensuring that the chromatographic and mass spectrometric behavior of the analytes is accurately tracked.

Chromatographic Techniques for Separation and Identification of Equol Species

Equol possesses a chiral center at the C3 position of its chroman ring, meaning it exists as two non-superimposable mirror-image stereoisomers: (S)-equol and (R)-equol. This chirality is critically important, as the biological activity can differ significantly between the two enantiomers. Therefore, analytical methods that can distinguish between these stereoisomers are essential.

Chiral chromatography is the primary technique used to separate the enantiomers of equol. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times on the chromatographic column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective for this purpose.

The principles of separating (R)-equol and (S)-equol apply directly to their deuterated counterparts, (R)-equol-d4 and (S)-equol-d4. A chiral HPLC method can resolve the racemic (R,S)-Equol-d4 mixture into its individual stereoisomers. This separation is vital for several reasons:

It allows for the synthesis and quality control of stereoisomerically pure deuterated standards (e.g., (S)-Equol-d4).

It enables sophisticated pharmacokinetic studies where a specific deuterated enantiomer (e.g., (S)-Equol-d4) can be administered to trace its absorption, distribution, metabolism, and excretion without interference from the endogenous, non-deuterated compound.

Researchers have successfully used chiral-phase HPLC to separate R- and S-equol, which can then be used to confirm the stereospecific production of (S)-equol by gut bacteria. This same methodology would be applied to confirm the enantiomeric purity of a deuterated standard or to resolve the R and S forms in a sample spiked with (R,S)-Equol-d4.

Table 2: Example of Chiral HPLC Conditions for Equol Enantiomer Separation

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose-based CSP) |

| Mobile Phase | Mixture of Hexane (B92381) and Ethanol |

| Detection | UV or Mass Spectrometry |

| Application | Separation of (R)-equol and (S)-equol |

Developing a robust analytical method for profiling equol and its metabolites in complex biological matrices like plasma, urine, or tissue homogenates presents numerous challenges, including matrix effects (ion suppression or enhancement), low recovery, and analyte instability. (R,S)-Equol-d4 is a cornerstone of the method development process, used to diagnose and mitigate these issues.

During development, the response of the analyte (endogenous equol) is constantly compared to the response of the co-eluting (R,S)-Equol-d4. Because the internal standard experiences the same matrix effects and extraction inefficiencies as the analyte, a stable analyte/internal standard peak area ratio across different sample sources and dilutions indicates a reliable method. If the ratio is inconsistent, it signals a problem with the method that needs to be addressed, such as optimizing the sample cleanup procedure or modifying the chromatographic conditions to separate the analyte from interfering matrix components. By ensuring consistent performance across various validation experiments, (R,S)-Equol-d4 helps establish a rugged and reliable method suitable for high-throughput analysis in large-scale preclinical or clinical research.

Mechanistic Investigations of Equol Biotransformation and in Vitro Metabolism Utilizing Deuterated Probes

Elucidation of Microbial Biotransformation Pathways of Daidzein (B1669772) to Equol (B1671563)

The conversion of daidzein to equol is a multi-step reductive process that occurs exclusively in the gut of certain individuals, often referred to as "equol producers." This capacity is entirely dependent on the presence of specific bacterial species and their enzymatic machinery.

Characterization of Key Equol-Producing Bacterial Strains and Associated Enzymes

The biotransformation of daidzein is not performed by a single bacterial species but often involves a consortium of microbes. However, several key strains capable of producing equol have been isolated and identified, predominantly belonging to the Coriobacteriaceae family within the Actinobacteria phylum. mdpi.com Notable equol-producing species include Adlercreutzia equolifaciens, Asaccharobacter celatus, Slackia isoflavoniconvertens, and Slackia equolifaciens. mdpi.com

The conversion pathway from daidzein to equol involves at least three critical enzymatic reductions. Research on strains like Slackia isoflavoniconvertens has identified the genes and corresponding enzymes responsible for this cascade:

Daidzein Reductase (DZNR): This enzyme catalyzes the initial reduction of daidzein to dihydrodaidzein (B191008).

Dihydrodaidzein Reductase (DHDR): Dihydrodaidzein is then converted to tetrahydrodaidzein by this reductase.

Tetrahydrodaidzein Reductase (THDR): The final step is the reduction of tetrahydrodaidzein to equol, mediated by THDR. semanticscholar.org

Additionally, a fourth enzyme, dihydrodaidzein racemase (DDRC) , has been identified, which facilitates the efficient conversion of daidzein by ensuring the correct stereoisomer of dihydrodaidzein is available for the subsequent reduction step.

| Bacterium Species | Family | Key Enzymes Involved in Equol Production |

| Slackia isoflavoniconvertens | Coriobacteriaceae | Daidzein Reductase (DZNR), Dihydrodaidzein Reductase (DHDR), Tetrahydrodaidzein Reductase (THDR) |

| Adlercreutzia equolifaciens | Coriobacteriaceae | Genes homologous to DZNR, DHDR, and THDR have been identified. |

| Asaccharobacter celatus | Coriobacteriaceae | Capable of converting dihydrodaidzein to equol. |

| Eggerthella sp. | Coriobacteriaceae | Possesses enzymes for the conversion of dihydrodaidzein to equol. |

| Lactococcus garvieae | Lactococcaceae | Contains genes encoding DZNR, DHDR, and THDR. semanticscholar.org |

Stereochemical Course of Dihydrodaidzein Reduction to (S)-Equol by Intestinal Microflora

The metabolism of daidzein is highly stereospecific. While daidzein is an achiral molecule, equol possesses a chiral center at the C-3 position, meaning it can exist as two enantiomers: (S)-equol and (R)-equol. The form exclusively produced by intestinal bacteria is (S)-equol. medrxiv.org This stereospecificity is a critical feature, as (S)-equol demonstrates a significantly higher binding affinity for estrogen receptors than its (R)-enantiomer.

The enzymatic pathway ensures the production of the (S)-enantiomer. The reduction of dihydrodaidzein to tetrahydrodaidzein, and subsequently to equol, follows a defined stereochemical course. Studies have shown that the enzymes involved, particularly tetrahydrodaidzein reductase, are selective for their substrates, ultimately yielding (S)-equol as the final product.

Impact of Microbiota Composition on Equol Production Dynamics in In Vitro and Gnotobiotic Animal Models

The variability in equol production among humans (only 30-50% of the Western population are producers) is a direct consequence of differences in gut microbiota composition. researchgate.netnih.gov This has been extensively studied using both in vitro and specialized animal models.

In Vitro Fermentation Models: Using human fecal inocula in controlled anaerobic environments, researchers can simulate the conditions of the human colon. nih.gov These models have demonstrated that fecal samples from equol producers can efficiently convert daidzein to equol, while those from non-producers cannot. nih.gov Such systems allow for the investigation of factors that may modulate equol production, such as the introduction of specific bacteria or dietary substrates like carbohydrates, which can influence the growth and metabolic activity of equol-producing bacteria. nih.gov

Gnotobiotic Animal Models: Gnotobiotic, or germ-free, mice provide a powerful tool for dissecting the specific role of microbial communities. Standard laboratory mice are typically efficient equol producers, but germ-free mice lack this ability entirely. nih.govnih.gov By colonizing germ-free mice with defined synthetic bacterial communities, with or without known equol-producing strains, scientists can create distinct producer and non-producer phenotypes. researchgate.netnih.govnih.govbiorxiv.org These models unequivocally confirm that the capacity to produce equol is a function of the colonizing microbiota and provide a controlled system to study the downstream physiological impacts of endogenous equol production. nih.govnih.gov

In Vitro and Preclinical Mammalian Metabolism of (R,S)-Equol-d4 and its Unlabeled Counterparts

After its formation in the gut, equol is absorbed into the bloodstream and undergoes extensive mammalian metabolism before excretion. The use of isotopically labeled tracers, including the deuterated form (R,S)-Equol-d4, is essential for accurately studying its metabolic fate.

Identification and Characterization of Equol Conjugates (e.g., Glucuronides, Sulfates) in Animal Models

In mammalian systems, equol is subject to Phase II metabolism, primarily in the liver and intestinal wall. This process involves the conjugation of equol with glucuronic acid or sulfate (B86663) groups, which increases its water solubility and facilitates its elimination from the body. Studies in animal models such as rats and mice have consistently shown that the vast majority of circulating equol exists in a conjugated form. nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) analyses of plasma and urine from rats administered equol have identified several key metabolites. The predominant forms are equol glucuronides, with equol sulfates present in lower amounts. nih.govnih.gov Specifically, equol-7-glucuronide and equol-4'-glucuronide are major identified conjugates. jfda-online.com In some cases, diconjugates such as equol-glucuronide-sulfate have also been detected. jfda-online.com While rodents are consistent equol producers, the metabolic conjugation pathways are considered relevant models for human metabolism. oup.comoup.com

| Animal Model | Primary Equol Conjugates Identified in Plasma/Urine |

| Rat | Equol glucuronides (>99% of metabolites), Equol monosulfate (low levels). nih.gov Also identified: equol-7-O-glucuronide. mdpi.com |

| Mouse | Equol is extensively metabolized to glucuronidated and sulfated derivatives. nih.govencyclopedia.pub |

| Cynomolgus Monkey | Equol is the predominant serum isoflavonoid (B1168493), with aglycones representing <1% of the total. plos.org |

Application of (R,S)-Equol-d4 as a Tracer for Studying Metabolic Flux and Excretion Pathways

Stable isotope-labeled compounds are invaluable tools in metabolic research. (R,S)-Equol-d4, a deuterated form of equol, serves as an ideal tracer for pharmacokinetic studies. smolecule.commedchemexpress.com Because the deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical properties, it can be easily distinguished from its unlabeled, naturally-occurring counterpart by mass spectrometry. medchemexpress.com

This allows researchers to administer (R,S)-Equol-d4 and precisely track its absorption, distribution, metabolism, and excretion (ADME) without interference from endogenous equol produced by the gut microbiota. nih.gov Such tracer studies are critical for determining key pharmacokinetic parameters, including bioavailability, peak plasma concentrations (Cmax), and clearance rates. nih.gov

By analyzing blood and urine samples at various time points after administration of the deuterated tracer, a clear picture of the metabolic flux and excretion pathways emerges. researchgate.net These studies confirm that equol is rapidly absorbed and extensively conjugated. The primary route of elimination for these conjugates is renal excretion into the urine. nih.gov Using stable isotope tracers like (R,S)-Equol-d4 provides a quantitative and dynamic understanding of how the body processes this bioactive compound, forming the basis for evaluating its physiological significance. nih.govphysoc.org

Enzyme Kinetics and Metabolic Stability Assessments of Deuterated Equol in Isolated Hepatic and Intestinal Systems

Enzyme Kinetics in Hepatic and Intestinal Preparations

The metabolism of equol is predominantly a Phase II process, involving conjugation reactions that increase its water solubility and facilitate excretion. Phase I reactions, such as oxidation, play a more minor role. nih.govpsu.edu In vitro systems like liver and intestinal microsomes, S9 fractions, and hepatocytes are used to model this metabolism. nih.govnih.gov Microsomes contain enzymes from the endoplasmic reticulum (e.g., cytochrome P450s and UDP-glucuronosyltransferases), while the S9 fraction additionally includes cytosolic enzymes like sulfotransferases, offering a more complete picture of metabolic pathways. nih.govscienceopen.com

Phase II Metabolism: Glucuronidation and Sulfation

Glucuronidation is the principal metabolic pathway for both R- and S-equol in humans and other species. nih.govnih.gov These reactions are catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestines, which attach glucuronic acid to the hydroxyl groups of equol, primarily at the 7 and 4' positions. nih.govcabidigitallibrary.org

Kinetic studies using human liver and intestinal microsomes have quantified the efficiency of S-equol glucuronidation. In humans, the liver demonstrates a higher intrinsic clearance (CLint) for this process than the intestines. nih.gov The primary metabolite formed in human microsomes is equol-7-glucuronide, with human UGT1A9 identified as a key enzyme in its production. nih.govcabidigitallibrary.org

Table 1: Enzyme Kinetic Parameters for S-Equol Glucuronidation in Human Hepatic and Intestinal Microsomes Kinetic parameters were determined for the formation of two major metabolites: Equol-7-glucuronide (E-7-G) and Equol-4'-glucuronide (E-4'-G). Data is derived from studies on non-deuterated S-Equol.

| Parameter | System | Metabolite | Value |

| Km (µM) | Liver Microsomes | E-7-G | 13.9 |

| E-4'-G | 29.8 | ||

| Intestinal Microsomes | E-7-G | 37.1 | |

| E-4'-G | 64.2 | ||

| Vmax (pmol/min/mg) | Liver Microsomes | E-7-G | 1003 |

| E-4'-G | 148 | ||

| Intestinal Microsomes | E-7-G | 453 | |

| E-4'-G | 114 | ||

| CLint (Vmax/Km) (µL/min/mg) | Liver Microsomes | E-7-G | 72.1 |

| E-4'-G | 5.0 | ||

| Intestinal Microsomes | E-7-G | 12.2 | |

| E-4'-G | 1.8 |

Source: Data synthesized from Hanioka et al., Food and Chemical Toxicology, 2019. nih.gov

Sulfation, catalyzed by sulfotransferase (SULT) enzymes in the liver cytosol, is another significant Phase II pathway. cabidigitallibrary.orgacs.org Studies using human liver S9 fractions have characterized the kinetics of S-equol sulfation. The reaction primarily yields a single equol sulfate metabolite. acs.org Human SULT isoforms, including SULT1A1, SULT1A3, and SULT1E1, are known to catalyze the sulfation of equol, mainly at the 7-hydroxyl position. cabidigitallibrary.org

Table 2: Enzyme Kinetic Parameters for S-Equol Sulfation in Human Liver S9 Fractions Kinetic parameters were determined from incubations with the cofactor PAPS. Data is derived from studies on non-deuterated S-Equol.

| Parameter | System | Value |

| Km (µM) | Liver S9 | 3.0 |

| Vmax (pmol/min/mg) | Liver S9 | 23.3 |

| CLint (Vmax/Km) (µL/min/mg) | Liver S9 | 7.8 |

Source: Data synthesized from van der Velpen et al., Journal of Agricultural and Food Chemistry, 2021. acs.org

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

While less prominent than conjugation, equol can undergo Phase I metabolism. Incubations of racemic equol with human and rat liver microsomes have shown that it is a substrate for cytochrome P450 (P450) enzymes, leading to the formation of hydroxylated metabolites. psu.edu Furthermore, in vitro studies with primary human hepatocytes have demonstrated that equol can induce the expression of CYP3A4, a major drug-metabolizing enzyme, indicating a clear interaction with the P450 system. nih.gov

Metabolic Stability and the Role of Deuteration

Metabolic stability assays measure the rate at which a compound is eliminated by metabolic processes in vitro. A compound's in vitro half-life (t½) and intrinsic clearance (CLint) are key parameters determined in these experiments, often conducted with liver microsomes, S9 fractions, or hepatocytes. science.govmdpi.com Equol is considered relatively stable, with a lower plasma clearance rate in humans compared to its precursor, daidzein. nih.gov

The introduction of deuterium into a molecule, as in (R,S)-Equol-d4, can enhance its metabolic stability. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.gov For metabolic reactions where C-H bond cleavage is the rate-limiting step, such as many P450-mediated oxidations, substituting hydrogen with deuterium can significantly slow the reaction rate. nih.govplos.org

Therefore, while equol is primarily cleared via Phase II conjugation reactions, which are less susceptible to large KIEs, any minor Phase I metabolic pathways would likely be slowed for (R,S)-Equol-d4. This increased stability against oxidative metabolism makes deuterated equol an even more reliable tracer for in vitro experiments, as it is less prone to degradation, ensuring that its measurement accurately reflects the processes being studied without interference from its own metabolic breakdown products.

Preclinical Mechanistic Studies of R,s Equol and Its Enantiomers in Biological Systems

Comparative Analysis of Estrogen Receptor (ERα, ERβ) Binding and Transactivation by Equol (B1671563) Stereoisomers in Cell-Based Assays

Equol's structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs), specifically ERα and ERβ. encyclopedia.pubmdpi.com However, the enantiomers of equol display significant differences in their binding affinities and subsequent receptor activation, which underpins their varied biological effects. researchgate.netrsc.org

All forms of equol demonstrate a higher binding affinity for both ER subtypes compared to their metabolic precursor, daidzein (B1669772). researchgate.netnih.gov Specifically, the metabolic conversion of daidzein to S-equol increases the binding affinity for ERα and ERβ by approximately 50- and 70-fold, respectively. nih.gov The binding affinity of S-equol for ERβ is comparable to that of the well-studied phytoestrogen, genistein (B1671435). researchgate.netresearchgate.net

| Compound | Receptor | Relative Binding Affinity (RBA%)¹ | Binding Affinity (Ki, nM)² | Selectivity |

| S-Equol | ERα | 0.144% | 6.41 | ERβ-preferential (13-fold) mayo.edumdpi.comscientificlabs.co.uk |

| ERβ | 3.50% | 0.73 google.com | ||

| R-Equol | ERα | 0.374% | 50 | ERα-preferential researchgate.netmdpi.com |

| ERβ | 0.327% | - | ||

| (R,S)-Equol | ERα | 0.201% | - | ERβ-preferential (8-fold) nih.gov |

| ERβ | 1.52% | - | ||

| Daidzein | ERα | 0.003% | - | ERβ-preferential (17-fold) nih.gov |

| ERβ | 0.051% | - | ||

| Genistein | ERα | 0.021% | - | ERβ-preferential (324-fold) nih.gov |

| ERβ | 6.80% | 6.7 researchgate.net | ||

| 17β-Estradiol | ERα | 100% | 0.2 | - |

| ERβ | 100% | 0.5 nih.gov |

¹Relative Binding Affinity (RBA) calculated as (IC50 E2/IC50 BE) × 100, where E2 is 17β-Estradiol and BE is the botanical estrogen. Data from nih.gov. ²Ki values represent the dissociation constant, indicating binding affinity. Data from researchgate.netgoogle.commdpi.com.

Estrogen receptors mediate gene transcription through two distinct activation functions: the N-terminal AF-1, which is ligand-independent, and the C-terminal ligand-binding domain, which contains the ligand-dependent AF-2. nih.gov The ability of a ligand to activate ERs can depend on the cellular context and the relative importance of AF-1 and AF-2 in that cell type. nih.gov

Studies using various cell lines have shown that equol enantiomers induce ER transactivation differently depending on the cell's AF-1 or AF-2 permissiveness. researchgate.netnih.gov

In HeLa cells , which are considered AF-2 permissive, R-equol is more potent at inducing ERα transactivation than S-equol. nih.gov

Conversely, in HepG2 cells , which are AF-1 permissive, S-equol is the more potent inducer of ERα transactivation. nih.gov

In CHO cells , racemic equol induces both ERα and ERβ transactivation in a dose-dependent manner. nih.gov

These findings indicate that both AF-1 and AF-2 are involved in the transcriptional activity induced by racemic equol and its individual R- and S-enantiomers. researchgate.netnih.gov The differential activation of these functions by the stereoisomers may contribute to the diverse and sometimes opposing biological effects observed for equol in different tissues. nih.gov S-equol's potential to modulate ERα activity differently in cells where AF-1 or AF-2 is dominant could have significant implications for processes like cell differentiation and proliferation. nih.gov

Investigation of Non-Estrogen Receptor Mediated Cellular Mechanisms of Equol Action

Beyond its interaction with estrogen receptors, equol influences a variety of cellular processes through non-ER-mediated pathways. These include direct enzyme inhibition, modulation of key intracellular signaling cascades, and antioxidant activities.

(R,S)-Equol has been shown to be a potent inhibitor of mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis. In one study, racemic equol inhibited tyrosinase more effectively than other known inhibitors like genistein and kojic acid. jst.go.jp The study found that tyrosinase can hydroxylate equol to produce 3ʹ-hydroxyequol, and this catechol formation appeared to reduce the inhibitory effect, suggesting the mechanism of inhibition is not primarily through an antioxidant process but rather through tight binding to the enzyme. jst.go.jp

| Compound | Tyrosinase Inhibition (IC₅₀) |

| (R,S)-Equol | ~5 µM |

| Genistein | ~70 µM |

| Kojic Acid | ~20 µM |

Data adapted from in vitro studies on mushroom tyrosinase. jst.go.jp

Equol and its enantiomers have been demonstrated to modulate several critical intracellular signaling pathways that regulate cell survival, proliferation, apoptosis, and stress response.

PI3K/AKT Pathway: S-equol has been shown to activate the PI3K/AKT signaling pathway in multiple cell types. In human endothelial cells, this activation is linked to the induction of the Nrf2 antioxidant pathway. plos.orgnih.gov In osteoblasts, S-equol activates PI3K/AKT to promote proliferation, reduce apoptosis, and regulate the OPG/RANKL system, suggesting a role in bone metabolism. nih.govsciopen.com Similarly, in chondrocytes, S-equol activates this pathway to protect against matrix degradation and apoptosis. mdpi.com However, in some cancer cells, equol-induced AKT activation has been paradoxically linked to cell cycle arrest and apoptosis, highlighting its context-dependent effects. wjgnet.com

MAPK Pathway: Equol can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. In mouse epidermal cells, equol was found to inhibit neoplastic transformation by directly targeting and inhibiting MEK1, a kinase upstream of ERK. nih.gov In pituitary tumor cells, R-equol rapidly activates ERK, JNK, and p38, but interestingly, it can suppress the activation of these same kinases when induced by 17β-estradiol. tandfonline.com In microglial cells, equol has been observed to decrease the phosphorylation of p38 and JNK, contributing to its anti-inflammatory effects. semanticscholar.org

Nrf2 Pathway: S-equol is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. plos.orgnih.gov In human endothelial cells, S-equol treatment leads to a dose- and time-dependent increase in ARE activity and the expression of Nrf2 target genes like heme oxygenase-1 (HO-1) and NQO1. plos.orgplos.org This activation is mediated through both the PI3K/Akt and ERβ pathways and contributes to the protection of endothelial cells against oxidative stress-induced apoptosis. plos.orgnih.gov

(R,S)-Equol is recognized as a potent antioxidant, with in vitro studies demonstrating that it possesses the highest antioxidant activity among all tested isoflavones. nih.gov Its ability to scavenge free radicals is attributed to the high number of π-electrons in its polyphenol structure. nih.gov

Interestingly, research suggests a potential difference in the antioxidant activities of the two enantiomers. One study comparing racemic equol with purified S-equol found that racemic equol provided strong protection against DNA damage induced by oxidative stressors in breast cells, whereas S-equol did not show the same protective effect. nih.gov This finding led the researchers to suggest that the R-enantiomer may be primarily responsible for the direct antioxidant and antigenotoxic effects of equol. nih.gov Other studies have also noted that equol possesses higher antioxidant activity than its precursor daidzein. researchgate.net This antioxidant capacity is believed to contribute to its protective effects against conditions like atherosclerosis by inhibiting factors such as LDL oxidation. nih.govalzdiscovery.org

Mechanistic Insights from Preclinical Animal Models Utilizing Equol and its Stereoisomers

Preclinical research utilizing animal models has been instrumental in elucidating the molecular mechanisms underpinning the biological activities of (R,S)-Equol and its individual enantiomers. These studies provide critical insights into how these compounds interact with various physiological systems, offering a foundation for understanding their potential effects.

Studies on Reproductive System Responses in Ovariectomized Rodent Models (focus on underlying molecular mechanisms)

Ovariectomized (OVX) rodent models, which simulate a postmenopausal state of estrogen deficiency, have been widely used to investigate the estrogenic and anti-estrogenic properties of equol on the reproductive system. These studies reveal a complex interaction with estrogen receptor (ER) signaling pathways.

Studies focusing on the specific enantiomers show differential effects. In ovariectomized rats, dietary S-equol did not significantly alter the endometrial epithelial layer thickness, an effect markedly different from estradiol (B170435) treatment, suggesting its mechanism of action for certain systemic effects is not primarily mediated by ERα in the uterus. alzdiscovery.org In contrast, other studies using racemic equol in OVX athymic mice found no stimulation of estrogen-dependent tumor growth and no significant induction of the estrogen-responsive marker pS2 mRNA. nih.govfrontiersin.org

At the level of the pituitary gland in OVX rats, high-dose dietary racemic equol exerted estrogen-like effects on lactotropes and anti-estrogenic effects on gonadotropes. mdpi.com However, it did not affect the gene expression of pituitary ERα or ERβ, unlike estradiol which increased ERα and decreased ERβ mRNA levels. mdpi.com High-dose equol did cause a small but significant increase in the mRNA levels of pituitary tumor-transforming gene 1-regulated protein (TERP-1). mdpi.com

These findings indicate that (R,S)-Equol can exert weak estrogenic effects on the uterus in ovariectomized rodents by modulating the expression of specific estrogen-responsive genes and stimulating cell proliferation. However, its potency is lower than estradiol, and the effects can vary depending on the specific enantiomer, the endpoint measured, and the animal model used.

Table 1: Effects of (R,S)-Equol and its Enantiomers on the Reproductive System in Ovariectomized Rodent Models The table below is interactive. You can sort and filter the data by clicking on the headers.

| Compound | Animal Model | Tissue | Key Molecular/Cellular Finding | Reference |

|---|---|---|---|---|

| (R,S)-Equol (High-Dose) | Sprague-Dawley Rat | Uterus | Increased mRNA expression of IGF-1, Progesterone Receptor, and Complement C3. | semanticscholar.org |

| (R,S)-Equol (High-Dose) | Sprague-Dawley Rat | Uterus | Increased number of PCNA-positive cells in the stroma. | semanticscholar.org |

| (R,S)-Equol | C57BL/6 Mouse | Uterus | Increased uterine epithelial proliferation (via injection). Acts through ERα. | nih.gov |

| S-Equol | Wistar Rat | Uterus | No significant effect on endometrial epithelial layer thickness. | alzdiscovery.org |

| (R,S)-Equol (High-Dose) | Sprague-Dawley Rat | Pituitary | Increased TERP-1 mRNA levels; No effect on ERα or ERβ gene expression. | mdpi.com |

| (R,S)-Equol | Athymic Mouse | MCF-7 Tumors | Did not significantly induce estrogen-responsive pS2 gene expression. | nih.govfrontiersin.org |

Investigation of Biochemical Markers in Animal Models of Metabolic Dysfunction

Preclinical studies in animal models of metabolic dysfunction have explored the effects of equol and its enantiomers on biochemical markers related to conditions like hyperglycemia and hyperinsulinemia, though findings are not entirely consistent.

In a streptozotocin-induced mouse model of diabetes, S-equol administration was shown to protect against hyperglycemia. nih.gov The underlying mechanism appears to involve a direct effect on pancreatic β-cells. In vitro and ex vivo experiments demonstrated that S-equol enhances glucose-stimulated insulin (B600854) secretion and promotes β-cell growth. nih.gov This action is mediated by the activation of cAMP signaling and protein kinase A (PKA) at the plasma membrane of these cells. nih.gov Further studies suggest S-equol can induce the expression of split-and-hairy-related protein-2 (SHARP-2), an insulin-inducible transcription factor, potentially contributing to the management of insulin-independent type 2 diabetes. researchgate.net

In rats with type 2 diabetes and nonalcoholic fatty liver disease, S-equol intervention reduced liver lipid deposition. This was associated with the downregulation of key molecules in lipid metabolism, including peroxisome proliferator-activated receptor-gamma (PPARγ) and the sterol regulatory element-binding protein (SREBP) pathway. sciopen.com Similarly, studies on 3T3-L1 adipocytes show that S-equol can inhibit adipogenesis, an effect associated with reduced expression of PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα), and modulation of ERα and ERβ expression. mdpi.com

Table 2: Effects of S-Equol on Biochemical Markers in Animal Models of Metabolic Dysfunction The table below is interactive. You can sort and filter the data by clicking on the headers.

| Compound | Animal Model | Condition | Biochemical/Molecular Finding | Outcome | Reference |

|---|---|---|---|---|---|

| S-Equol | Mouse | Streptozotocin-induced diabetes | Activates cAMP/PKA signaling in pancreatic β-cells. | Enhanced insulin secretion, protection against hyperglycemia. | nih.gov |

| S-Equol | Rat | Type 2 Diabetes with NAFLD | Downregulates SREBP pathway and PPARγ in the liver. | Reduced liver lipid deposition. | sciopen.com |

| S-Equol | Mouse (in vitro) | Adipocyte Differentiation | Reduces mRNA expression of C/EBPα and PPARγ. | Inhibited adipogenesis. | mdpi.com |

| S-Equol | Mouse | High-Fat Diet-Induced Obesity | Changes in serum chemistry. | Exacerbated hyperglycemia and hyperinsulinemia (males). | nih.gov |

| S-Equol | Rat (in vitro) | Insulin signaling | Induces expression of SHARP-2 transcription factor. | Potential modulation of insulin-dependent signaling. | researchgate.net |

Examination of Molecular Pathways in Animal Models of Cardiovascular and Inflammatory Conditions

Equol's effects in animal models of cardiovascular and inflammatory diseases are largely attributed to its antioxidant and anti-inflammatory properties, which are mediated through several key molecular pathways, often involving ERβ.

A primary mechanism of equol's protective action is through the inhibition of inflammatory signaling pathways. In various cell and animal models, S-equol has been shown to suppress inflammation by down-regulating the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). semanticscholar.orgnih.gov This is achieved by inhibiting the activation of central inflammatory regulators, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and Toll-like receptor 4 (TLR4). semanticscholar.orgnih.govresearchgate.net

Equol also demonstrates potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. semanticscholar.orgmdpi.comnih.gov Activation of Nrf2 leads to the transcription of numerous phase II antioxidant enzymes, enhancing cellular defense against oxidative stress. nih.gov This Nrf2 activation by S-(-)equol has been shown to be mediated through the estrogen receptor and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in endothelial cells. nih.govplos.org

In the context of vascular health, S-equol promotes endothelial function. It stimulates the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net This activation is rapid and involves the PI3K/Akt pathway, which is triggered by equol's binding to ERβ. nih.govresearchgate.net Furthermore, (R,S)-equol 7-β-D-glucuronide, a major circulating metabolite, has been found to inhibit endothelial cell migration and tubulogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) pathway, suggesting anti-angiogenic properties relevant to conditions like atherosclerosis. rsc.org In rat carotid arteries, equol was also found to activate large-conductance calcium-activated K+ (BKCa) channels in vascular smooth muscle, contributing to its vasorelaxant effects. jst.go.jp

These preclinical findings consistently demonstrate that equol can modulate key molecular pathways involved in inflammation, oxidative stress, and vascular function, providing a mechanistic basis for its potential cardiovascular benefits.

Table 3: Modulation of Molecular Pathways by Equol in Animal Models of Cardiovascular and Inflammatory Conditions The table below is interactive. You can sort and filter the data by clicking on the headers.

| Compound | Model System | Pathway/Target | Mechanism | Reference |

|---|---|---|---|---|

| S-Equol | Macrophages, Microglia | NF-κB, MAPK, TLR4 | Inhibits activation, leading to decreased pro-inflammatory cytokine (IL-6, TNF-α) production. | semanticscholar.orgnih.gov |

| S-(-)Equol | Endothelial Cells | Nrf2/ARE Pathway | Activates via ER and PI3K/Akt signaling, increasing antioxidant gene expression. | nih.govplos.org |

| S-Equol | ApoE knockout mice | Nrf2 Pathway | Inhibits endoplasmic reticulum stress via Nrf2 activation. | alzdiscovery.orgmdpi.com |

| S-Equol | Endothelial Cells | eNOS | Activates via ERβ and the PI3K/Akt pathway, increasing NO production. | nih.govresearchgate.net |

| (R,S)-Equol 7-β-D-glucuronide | Human Aortic Endothelial Cells | VEGF Pathway | Inhibits VEGF-induced signaling, migration, and tubulogenesis. | rsc.org |

| Equol | Rat Carotid Arteries | BKCa Channels | Activates channels in vascular smooth muscle, contributing to vasorelaxation. | jst.go.jp |

Future Directions and Emerging Research Avenues for Deuterated Equol in Academic Research

Development of Novel Deuterated Equol (B1671563) Derivatives as Advanced Research Probes

The strategic incorporation of deuterium (B1214612) into the equol molecule offers a powerful approach to developing novel research probes. Deuteration can subtly alter the physicochemical properties of equol, leading to derivatives with unique characteristics that can be exploited for research purposes.

One of the primary advantages of deuteration is the potential to modify the metabolic fate of equol. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can make the deuterated positions less susceptible to enzymatic cleavage, thereby slowing down the metabolism of the compound. By selectively deuterating specific sites on the equol molecule, researchers can create a library of derivatives with varying metabolic stabilities. These derivatives can then be used to investigate the specific metabolic pathways of equol and to identify the key enzymes involved in its breakdown.

Furthermore, deuterated equol derivatives can serve as superior internal standards for quantitative analysis in complex biological matrices. The mass shift introduced by the deuterium atoms allows for clear differentiation between the endogenous (non-deuterated) and the administered (deuterated) compound in mass spectrometry-based assays. This enables more accurate and precise quantification of equol levels in tissues and fluids, which is crucial for pharmacokinetic and pharmacodynamic studies.

The development of these advanced research probes will facilitate a more detailed investigation of equol's mechanism of action. For instance, by using site-specifically deuterated equol, researchers can probe the interactions of equol with its biological targets, such as estrogen receptors, with greater precision. The altered vibrational frequencies of the C-D bond compared to the C-H bond can also be exploited in techniques like Raman spectroscopy to study the binding and localization of equol within cells and tissues.

| Potential Application | Rationale for Deuteration | Anticipated Outcome |

| Metabolic Pathway Elucidation | Kinetic Isotope Effect | Identification of key metabolic enzymes and pathways. |

| Quantitative Bioanalysis | Mass Shift for Mass Spectrometry | Improved accuracy and precision in pharmacokinetic studies. |

| Mechanistic Studies | Altered Physicochemical Properties | Deeper understanding of receptor binding and cellular uptake. |

| In vivo Imaging | Isotopic Labeling for Imaging Techniques | Visualization of equol distribution and target engagement. |

Application of (R,S)-Equol-d4 in '-Omics' Technologies for Comprehensive Mechanistic Elucidation (e.g., Metabolomics, Proteomics)

The advent of '-omics' technologies has revolutionized biological research by enabling the comprehensive analysis of entire sets of molecules, such as metabolites (metabolomics) and proteins (proteomics). (R,S)-Equol-d4 is an ideal tool to leverage the power of these technologies for a deeper understanding of equol's biological effects.

In metabolomics , stable isotope labeling is a cornerstone technique for tracing the metabolic fate of a compound and its influence on endogenous metabolic pathways. By introducing (R,S)-Equol-d4 into a biological system, researchers can track the appearance of deuterated metabolites, providing a definitive map of its biotransformation. This approach, often referred to as "fluxomics," can reveal not only the direct metabolites of equol but also how equol perturbation affects the broader metabolic network. For example, by analyzing the isotopic enrichment in downstream metabolites, scientists can quantify the impact of equol on pathways such as steroidogenesis or cellular energy metabolism.

In the realm of proteomics , stable isotope labeling techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with the use of (R,S)-Equol-d4 to identify proteins whose expression or post-translational modifications are altered in response to equol treatment. In a typical experiment, one population of cells is grown in media containing "light" amino acids, while another is grown with "heavy" isotope-labeled amino acids. The "heavy" cells can be treated with (R,S)-Equol-d4, and the "light" cells with a vehicle control. By combining the protein lysates and analyzing them with mass spectrometry, researchers can accurately quantify changes in protein abundance. This can lead to the identification of novel protein targets of equol and provide insights into the signaling pathways it modulates.

The integration of data from both metabolomics and proteomics studies, facilitated by the use of (R,S)-Equol-d4, will provide a holistic and systems-level view of equol's mechanism of action. This comprehensive approach is essential for moving beyond a single-target-focused understanding to a more complete picture of its physiological effects.

| -Omics Technology | Application of (R,S)-Equol-d4 | Information Gained |

| Metabolomics | Isotopic tracer for metabolic flux analysis. | Elucidation of equol's metabolic fate and its impact on endogenous metabolic pathways. |

| Proteomics | Perturbation agent in stable isotope labeling experiments (e.g., SILAC). | Identification of proteins and pathways regulated by equol. |

| Transcriptomics | Correlating gene expression changes with metabolic and proteomic data. | Understanding the transcriptional regulation underlying equol's effects. |

Integration of Advanced Computational Chemistry and Molecular Modeling with Deuterated Equol Studies

Advanced computational chemistry and molecular modeling techniques offer a powerful in silico complement to experimental studies with (R,S)-Equol-d4. These computational approaches can provide atomic-level insights into the structural and energetic consequences of deuteration, helping to rationalize experimental observations and guide the design of future studies.

Molecular dynamics (MD) simulations can be employed to model the behavior of both deuterated and non-deuterated equol in complex biological environments, such as within the binding pocket of a receptor or embedded in a cell membrane. By simulating the dynamic movements of atoms over time, researchers can investigate how deuteration affects the conformational flexibility of equol and its interactions with surrounding molecules. For example, MD simulations could explore whether the slightly altered vibrational modes and bond lengths of the C-D bonds influence the binding affinity and residence time of equol at its target proteins.

Quantum mechanical (QM) calculations can be used to precisely calculate the energetic differences between the C-H and C-D bonds and to predict the kinetic isotope effects for various enzymatic reactions. This information is invaluable for interpreting the results of metabolic studies and for designing deuterated equol derivatives with specific metabolic properties. QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which combine the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the larger environment, can be used to model enzymatic reactions involving equol with a high degree of accuracy.

Furthermore, computational docking studies can predict the binding modes of (R,S)-Equol-d4 and its derivatives to various protein targets. By comparing the docking scores and predicted interactions of deuterated and non-deuterated forms, researchers can generate hypotheses about the structure-activity relationships of these compounds. This information can then be used to prioritize the synthesis and experimental testing of the most promising derivatives.

The synergy between in silico modeling and in vitro/in vivo experiments with (R,S)-Equol-d4 will accelerate the pace of research and lead to a more profound understanding of the biological significance of this fascinating molecule.

| Computational Method | Application to Deuterated Equol | Scientific Insight |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of deuterated equol in biological systems. | Understanding the impact of deuteration on conformational dynamics and binding interactions. |

| Quantum Mechanical (QM) Calculations | Predicting kinetic isotope effects and reaction energetics. | Rationalizing metabolic stability and guiding the design of metabolically resistant derivatives. |

| Molecular Docking | Predicting the binding poses and affinities of deuterated equol to protein targets. | Generating hypotheses for experimental validation and guiding lead optimization. |

Q & A

Q. What mechanistic studies are needed to elucidate (R,S)-Equol-d4 (Major)’s role in modulating estrogen receptor-beta (ER-β) signaling?

- Methodology : Perform RNA-seq on ER-β-positive cell lines treated with (R,S)-Equol-d4 (Major). Validate transcriptomic findings via CRISPR/Cas9 knockout models. Use co-immunoprecipitation (Co-IP) to identify binding partners .

- Data Interpretation : Apply pathway enrichment analysis (e.g., DAVID) to identify dysregulated biological processes .

Methodological Frameworks

Designing a longitudinal study to assess (R,S)-Equol-d4 (Major)’s bioavailability:

- Population (P) : Healthy volunteers (n=30, stratified by CYP2D6 metabolizer status).

- Intervention (I) : Single oral dose of 50 mg (R,S)-Equol-d4 (Major).

- Comparison (C) : Placebo-controlled crossover design.

- Outcome (O) : Plasma AUC0–24h, Cmax, and Tmax measured via LC-MS/MS .

Addressing batch-to-batch variability in (R,S)-Equol-d4 (Major) synthesis:

- Quality Control : Implement orthogonal analytical methods (e.g., HPLC, NMR, X-ray crystallography) for structural confirmation. Use statistical process control (SPC) charts to monitor critical synthesis parameters (e.g., reaction temperature, catalyst concentration) .

Tables for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.